2-Bromo-6-iodobenzonitrile 2-Bromo-6-iodobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1245648-93-4
VCID: VC0174695
InChI: InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
SMILES: C1=CC(=C(C(=C1)I)C#N)Br
Molecular Formula: C7H3BrIN
Molecular Weight: 307.916

2-Bromo-6-iodobenzonitrile

CAS No.: 1245648-93-4

Cat. No.: VC0174695

Molecular Formula: C7H3BrIN

Molecular Weight: 307.916

* For research use only. Not for human or veterinary use.

2-Bromo-6-iodobenzonitrile - 1245648-93-4

Specification

CAS No. 1245648-93-4
Molecular Formula C7H3BrIN
Molecular Weight 307.916
IUPAC Name 2-bromo-6-iodobenzonitrile
Standard InChI InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Standard InChI Key LXIBANSYVFWOAR-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)I)C#N)Br

Introduction

ParameterInformation
Chemical Name2-Bromo-6-iodobenzonitrile
CAS Registry Number1245648-93-4
Molecular FormulaC₇H₃BrIN
PubChem CID46941313
Molecular Weight307.91 g/mol
Creation Date2010-11-15
Modification Date2025-02-15

Physical and Chemical Properties

Structural Characteristics

2-Bromo-6-iodobenzonitrile possesses a benzene ring core with distinct substituents that define its chemical behavior. The presence of both bromine and iodine atoms provides sites for selective chemical transformations, while the nitrile group offers additional synthetic versatility .

Molecular Descriptors

The compound can be described using various standardized chemical notations:

  • IUPAC Name: 2-bromo-6-iodobenzonitrile

  • SMILES Notation: C1=CC(=C(C(=C1)I)C#N)Br

  • InChI: InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H

  • InChIKey: LXIBANSYVFWOAR-UHFFFAOYSA-N

Chemical Reactivity

General Reactivity Profile

2-Bromo-6-iodobenzonitrile exhibits reactivity patterns typical of halogenated aromatic compounds bearing a nitrile functionality. Its chemical behavior is significantly influenced by:

  • The presence of two different halogen atoms (bromine and iodine)

  • The electron-withdrawing nature of the nitrile group

  • The specific substitution pattern on the benzene ring

The differential reactivity between bromine and iodine allows for selective chemical transformations, making this compound particularly valuable in multi-step organic synthesis.

Key Reaction Types

The compound can participate in various chemical reactions, including:

Cross-coupling Reactions

2-Bromo-6-iodobenzonitrile is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The iodine substituent typically reacts preferentially over bromine under controlled conditions, allowing for sequential functionalization.

Nucleophilic Substitution

The halogen substituents can undergo nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitrile group.

Nitrile Group Transformations

The nitrile functionality can be transformed into various groups including:

  • Carboxylic acids (via hydrolysis)

  • Amines (via reduction)

  • Amides (via partial hydrolysis)

  • Aldehydes (via controlled reduction)

Applications

Pharmaceutical Intermediate

The primary application of 2-Bromo-6-iodobenzonitrile is as a pharmaceutical intermediate. The compound's distinctive substitution pattern makes it valuable for constructing complex molecular scaffolds that may serve as precursors to biologically active compounds .

Research Applications

In research settings, 2-Bromo-6-iodobenzonitrile serves several important functions:

  • Building block for organic synthesis

  • Model substrate for developing new synthetic methodologies

  • Intermediate in the preparation of specialty chemicals

  • Precursor for compounds with potential applications in materials science

Comparative Analysis

Comparison with Related Compounds

Understanding the relationship between 2-Bromo-6-iodobenzonitrile and structurally similar compounds provides valuable insights into its chemical behavior and applications.

Table 2: Comparison with Related Halogenated Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-Bromo-6-iodobenzonitrileC₇H₃BrIN307.91 g/molReference compound
2-Bromo-6-iodoanilineC₆H₅BrIN297.92 g/molContains amine instead of nitrile group
2-Bromo-6-fluorobenzonitrileC₇H₃BrFN~200 g/molContains fluorine instead of iodine
2-Bromo-3-iodobenzonitrileC₇H₃BrIN307.91 g/molIodine at position 3 instead of position 6

This comparison highlights how subtle structural variations can influence the properties and reactivity profiles of these related compounds .

Structure-Activity Relationships

The positioning of halogen substituents significantly influences the compound's reactivity. The ortho-positioning of bromine relative to the nitrile group in 2-Bromo-6-iodobenzonitrile creates an electronic environment that can enhance certain reactions while suppressing others. Similarly, the positioning of iodine impacts the compound's reactivity profile and potential applications in various synthetic pathways.

Research Findings

Current Research Directions

Research involving 2-Bromo-6-iodobenzonitrile is primarily focused on its utility as a synthetic intermediate. Studies explore:

  • Novel synthetic methodologies utilizing the compound's distinctive reactivity

  • Applications in the preparation of pharmaceutical precursors

  • Development of more efficient synthesis routes

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